N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide is a complex organic compound that features a benzyl group, a methoxyphenoxy group, and a hydrazinecarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide typically involves multiple steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazinecarbonyl group.
Attachment of the methoxyphenoxy group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with an appropriate leaving group.
Formation of the final product: The benzyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the hydrazinecarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-3-methoxy-2-(propionylamino)propanamide
- N-Benzyl-3-(2-chloro-3-methoxyphenyl)propanamide
- N-Benzyl-3-methoxy-N-methyl-2-(N-methylacetamido)propanamide
Uniqueness
N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide is unique due to the presence of both the methoxyphenoxy and hydrazinecarbonyl groups, which provide a distinct set of chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C20H23N3O5 |
---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-benzyl-4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C20H23N3O5/c1-27-16-9-5-6-10-17(16)28-14-20(26)23-22-19(25)12-11-18(24)21-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChI-Schlüssel |
YYIZGUTVUKQXIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.